molecular formula C4H5NO2S B12538897 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one CAS No. 697311-91-4

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one

Cat. No.: B12538897
CAS No.: 697311-91-4
M. Wt: 131.16 g/mol
InChI Key: ZEBFIWQEXWXSHY-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound containing a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studying enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methyl-1,3-thiazole
  • 5-Methyl-1,3-thiazol-2-ol
  • 2-Amino-4-hydroxy-5-methylthiazole

Uniqueness

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Comparing its properties with similar compounds can highlight its potential advantages in various applications.

Properties

CAS No.

697311-91-4

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

4-hydroxy-5-methyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h6H,1H3,(H,5,7)

InChI Key

ZEBFIWQEXWXSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)S1)O

Origin of Product

United States

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